4-Hydroxy-2-nonenoic acid (HNA) solves the instability and non-specific reactivity of its precursor 4-HNE, providing a reliable tool for oxidative stress research.
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4-Hydroxy-2-nonenoic acid (HNA) is the direct, oxidized metabolite of 4-hydroxy-2-nonenal (HNE), a primary and highly reactive aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids. Formed via detoxification pathways catalyzed by aldehyde dehydrogenases (ALDHs), HNA represents a more stable endpoint of oxidative stress compared to its highly electrophilic precursor. Its procurement is prioritized for studies requiring a stable analytical standard or investigating the specific biological roles of HNE metabolites without the confounding, acute cytotoxicity of the parent aldehyde.
Direct substitution of 4-Hydroxy-2-nonenoic acid (HNA) with its metabolic precursor, 4-hydroxy-2-nonenal (HNE), is invalid for most experimental designs due to fundamental differences in chemical reactivity and biological function. HNE is a potent electrophile that rapidly forms covalent adducts with nucleophilic residues on proteins (cysteine, histidine, lysine), leading to widespread protein modification and acute cytotoxicity. HNA, with its aldehyde group oxidized to a far less reactive carboxylic acid, does not participate in these reactions. This makes HNA essential for applications where the high, non-specific reactivity and short (<2 min) physiological half-life of HNE would otherwise confound experimental results or prevent the study of specific metabolic or signaling pathways.
4-Hydroxy-2-nonenoic acid (HNA) is a selective ligand for the gamma-hydroxybutyrate (GHB) receptor, displacing the specific ligand [3H]-NCS382 in human cerebral cortex membranes with an IC50 of 3.9 ± 1.1 µM. This binding activity is significantly attenuated when the carboxyl group of HNA is replaced with an aldehyde (as in 4-hydroxy-2-nonenal, HNE) or an alcohol (as in 1,4-dihydroxy-2-nonene), demonstrating a unique signaling function for the carboxylic acid form.
| Evidence Dimension | GHB Receptor Binding Affinity (IC50) |
| Target Compound Data | 3.9 ± 1.1 µM (in human frontal cerebral cortex membranes) |
| Comparator Or Baseline | 4-hydroxy-2-nonenal (HNE) and 1,4-dihydroxy-2-nonene (DHN) show 'attenuated' binding. |
| Quantified Difference | Specific micromolar affinity for HNA, which is significantly reduced in its primary metabolic neighbors. |
| Conditions | Displacement assay with [3H]-NCS382 ligand in membrane preparations from human frontal cerebral cortex. |
This establishes a specific, non-toxic signaling role for HNA that cannot be replicated by its more reactive or reduced analogs, making it the required compound for studying this pathway.
Unlike its precursor HNE, which has a physiological half-life of less than two minutes due to its high reactivity, 4-Hydroxy-2-nonenoic acid is a stable, oxidized metabolite. HNE's reactivity stems from its α,β-unsaturated aldehyde group, which readily forms adducts with proteins and glutathione. The conversion of this aldehyde to a carboxylic acid in HNA represents a primary detoxification pathway, resulting in a molecule with significantly lower electrophilicity and greater stability, suitable for use as an analytical reference material and in extended experimental protocols.
| Evidence Dimension | Chemical Stability / Physiological Half-Life |
| Target Compound Data | Chemically stable detoxification product. |
| Comparator Or Baseline | 4-hydroxy-2-nonenal (HNE) has a half-life of < 2 minutes under physiological conditions. |
| Quantified Difference | Qualitatively significant increase in stability, moving from a highly reactive intermediate to a stable metabolic endpoint. |
| Conditions | Physiological conditions (in cells and tissues). |
HNA's stability is critical for procurement as it ensures reproducible concentrations in assays and allows for its use as a reliable quantitative standard, which is impossible with the rapidly degrading HNE.
The parent compound, HNE, is widely recognized as one of the most toxic products of lipid peroxidation, inducing apoptosis at concentrations greater than 10 µM and necrosis at higher levels (40-100 µM). In contrast, 4-Hydroxy-2-nonenoic acid is consistently described as the non-toxic product of HNE detoxification. This stark difference in cytotoxicity is directly linked to the oxidation of the reactive aldehyde to a carboxylic acid. This allows HNA to be used at physiologically relevant concentrations to study specific signaling or metabolic effects without inducing the confounding pathways of cellular stress and death that are characteristic of HNE.
| Evidence Dimension | Cellular Cytotoxicity |
| Target Compound Data | Characterized as a 'non-toxic' metabolite. |
| Comparator Or Baseline | 4-hydroxy-2-nonenal (HNE) induces apoptosis at >10 µM and necrosis at >40 µM. |
| Quantified Difference | Qualitative shift from a highly cytotoxic agent to a non-toxic metabolite, enabling studies on non-lethal endpoints. |
| Conditions | In vitro cell culture models. |
Procuring HNA is essential for any experiment aiming to distinguish specific biological activities from the potent, non-specific cytotoxicity of its precursor HNE.
Due to its demonstrated selective binding to GHB receptors, which is not shared by its aldehyde or alcohol analogs, this compound is the correct choice for studies on the role of lipid peroxidation metabolites in neuromodulation and specific signaling pathways in the central nervous system.
Given its high chemical stability compared to the rapidly degrading HNE, 4-Hydroxy-2-nonenoic acid serves as an essential and reliable analytical standard for HPLC or LC-MS/MS methods to quantify the activity of aldehyde dehydrogenase (ALDH) enzymes in tissue homogenates or cell lysates.
In experimental models of oxidative stress, this compound is the ideal negative control to be used alongside its highly toxic precursor, HNE. This allows researchers to definitively separate the acute cytotoxic effects mediated by HNE's aldehyde group from other potential, non-lethal biological activities of the C9 carbon backbone.